molecular formula C5H8N4 B170133 2-Methylpyrimidine-4,6-diamine CAS No. 197165-78-9

2-Methylpyrimidine-4,6-diamine

Cat. No. B170133
M. Wt: 124.14 g/mol
InChI Key: LMKVISRKRWWZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpyrimidine-4,6-diamine is a chemical compound with the molecular formula C5H8N4 . It has a molecular weight of 124.15 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 2-Methylpyrimidine-4,6-diamine and its derivatives has been a subject of interest in various studies . For instance, one study discussed the conditions and kinetics of nitration of 2-methylpyrimidine-4,6-dione, which leads to the formation of 1,1-diamino-2,2-dinitroethene .


Molecular Structure Analysis

The molecular structure of 2-Methylpyrimidine-4,6-diamine has been analyzed in several studies . It is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .


Chemical Reactions Analysis

2-Methylpyrimidine-4,6-diamine has been involved in various chemical reactions. For example, it has been used in the synthesis of 4,6-disubstituted pyrimidines . Another study discussed the conditions and kinetics of nitration of 2-methylpyrimidine-4,6-dione .


Physical And Chemical Properties Analysis

2-Methylpyrimidine-4,6-diamine is a solid substance at room temperature . It has a molecular weight of 124.15 . More detailed physical and chemical properties may be found in its Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Synthesis in Pharmaceutical and Explosive Industries

  • 2-Methylpyrimidine-4,6-diamine and its derivatives, such as 4,6-dihydroxy-2-methylpyrimidine, play a crucial role as precursors in the synthesis of high explosives and pharmaceuticals. The development of an economic process for its production has been explored, emphasizing its industrial significance (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Medicinal Chemistry Applications

  • The compound has been utilized in the synthesis of complex bioactive molecules, showcasing its potential in medicinal chemistry applications. This includes the development of high-value pyrimidine-4,6-diamines, which are essential in medicinal chemistry research (Wu, Bian, Wang, Zhang, & Wang, 2022).

Radiochemistry and Imaging

  • A derivative of 2-methylpyrimidine-4,6-diamine, specifically radioiodinated N-(3-iodophenyl)-2-methylpyrimidine-4,6-diamine, has been synthesized for potential use as a lung scintigraphic agent. Its high lung uptake in biological evaluations makes it a promising candidate for lung perfusion scintigraphy (Sakr, 2014).

Chemical Synthesis and Process Research

  • Research has been conducted on the synthesis and process optimization of compounds like 4,6-dichloro-2-methylpyrimidine, which is derived from 2-methylpyrimidine-4,6-diamine and is an important intermediate in creating synthetic anticancer drugs like dasatinib (Guo, 2012).

Structural Analysis and Theoretical Insights

  • Studies have been conducted to understand the structural and theoretical aspects of compounds derived from 2-methylpyrimidine-4,6-diamine, such as arylsulfonylated 2-amino-6-methylpyrimidin derivatives. This research provides insight into their stability, reactivity, and other properties, which is valuable for the development of new chemical entities (Ali et al., 2021).

Safety And Hazards

According to the available safety information, 2-Methylpyrimidine-4,6-diamine is considered hazardous . It has been associated with various hazard statements including H302, H315, H320, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-methylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKVISRKRWWZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355843
Record name 2-methylpyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrimidine-4,6-diamine

CAS RN

197165-78-9
Record name 2-methylpyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylpyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
2-Methylpyrimidine-4,6-diamine
Reactant of Route 3
2-Methylpyrimidine-4,6-diamine
Reactant of Route 4
2-Methylpyrimidine-4,6-diamine
Reactant of Route 5
2-Methylpyrimidine-4,6-diamine
Reactant of Route 6
Reactant of Route 6
2-Methylpyrimidine-4,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.